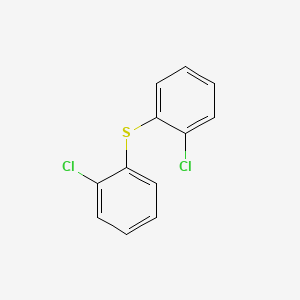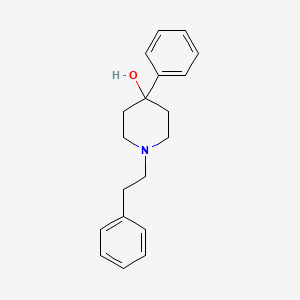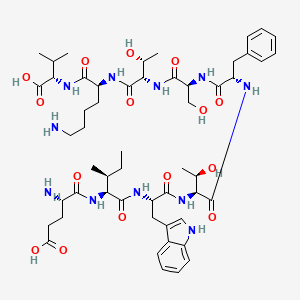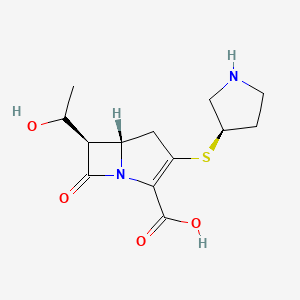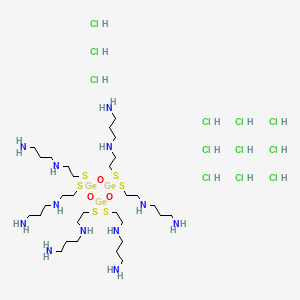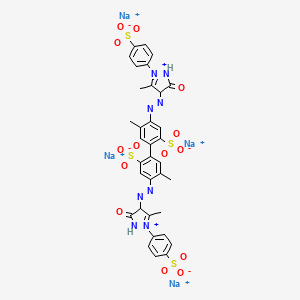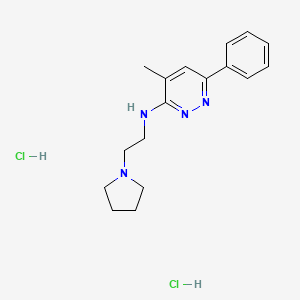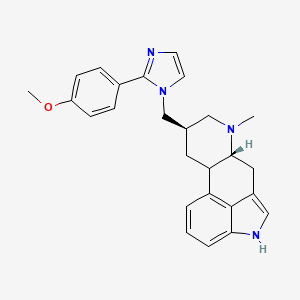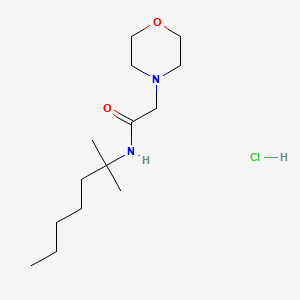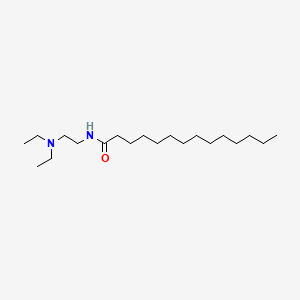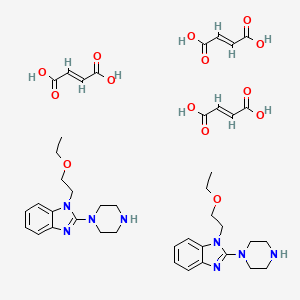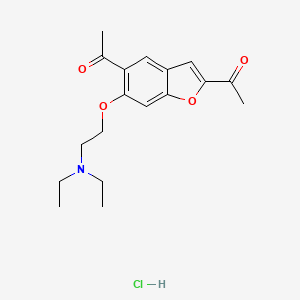
1,1'-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with diethylamino and ethanone groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Diethylamino Group: This step involves the reaction of the benzofuran intermediate with diethylamine under controlled conditions.
Attachment of Ethanone Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or a tool for studying biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(dimethylamino)dimethylsilyl ethane
- Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-
- 1,1,2-Trichloroethane
Uniqueness
1,1’-(6-(2-(Diethylamino)ethoxy)-2,5-benzofurandiyl)bisethanone hydrochloride is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
90138-41-3 |
|---|---|
Formule moléculaire |
C18H24ClNO4 |
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
1-[5-acetyl-6-[2-(diethylamino)ethoxy]-1-benzofuran-2-yl]ethanone;hydrochloride |
InChI |
InChI=1S/C18H23NO4.ClH/c1-5-19(6-2)7-8-22-18-11-17-14(9-15(18)12(3)20)10-16(23-17)13(4)21;/h9-11H,5-8H2,1-4H3;1H |
Clé InChI |
NZYIYYNPEWANTB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOC1=C(C=C2C=C(OC2=C1)C(=O)C)C(=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,13,13,13-Tetracosafluoro-12-(trifluoromethyl)tridecyl]oxirane](/img/structure/B12731700.png)
